(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine, also known as DOUA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOUA is a spirocyclic amine that contains a unique structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine is not fully understood. However, studies have shown that this compound can act as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels can lead to improved neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine in lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to determine its effectiveness in treating certain diseases.
Direcciones Futuras
Future research on (1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine could focus on further understanding its mechanism of action and its potential use in treating neurological disorders and cancer. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine involves a multi-step process, starting with the reaction of 3-chloropropylamine with 1,2-epoxydecane to form the intermediate compound 1-(3-chloropropyl)-2,9-dioxaspiro[5.5]undecane. This intermediate is then treated with sodium azide and reduced with hydrogen gas to yield this compound.
Aplicaciones Científicas De Investigación
(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine has shown promising results in various scientific research studies. It has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has also shown potential as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
IUPAC Name |
(1R)-1-(2,9-dioxaspiro[5.5]undecan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9(12)10-2-3-11(8-14-10)4-6-13-7-5-11/h9-10H,2-8,12H2,1H3/t9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJBRZWGMFVDIO-YHMJZVADSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCOCC2)CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(CCOCC2)CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.